(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methanol
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Overview
Description
(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methanol is a boronic ester compound with the molecular formula C7H15BO3. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methanol can be synthesized through several methods. One common approach involves the reaction of pinacol with boron trichloride, followed by hydrolysis. The reaction typically occurs under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane.
Catalysts: Palladium or copper catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity pinacol and boron trichloride.
Reaction Control: Automated systems to monitor and control temperature, pressure, and reaction time.
Purification: Techniques such as distillation and recrystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form boronic acids.
Reduction: Can be reduced to form boranes.
Substitution: Participates in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various substituted boronic esters.
Scientific Research Applications
(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methanol is widely used in scientific research due to its versatility:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methanol exerts its effects involves the formation of boron-oxygen bonds. The compound acts as a Lewis acid, accepting electron pairs from nucleophiles. This interaction facilitates various chemical transformations, including coupling reactions and hydroboration.
Comparison with Similar Compounds
Similar Compounds
Pinacolborane: Similar structure but lacks the hydroxyl group.
Phenylboronic Acid: Contains a phenyl group instead of the dioxaborolane ring.
Catecholborane: Contains a catechol moiety instead of the dioxaborolane ring.
Uniqueness
(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methanol is unique due to its stability and reactivity, which make it suitable for a wide range of chemical reactions. Its ability to form stable boron-oxygen bonds distinguishes it from other boronic esters, providing advantages in both synthesis and application.
Properties
Molecular Formula |
C7H15BO3 |
---|---|
Molecular Weight |
158.01 g/mol |
IUPAC Name |
(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methanol |
InChI |
InChI=1S/C7H15BO3/c1-6(2)7(3,4)11-8(5-9)10-6/h9H,5H2,1-4H3 |
InChI Key |
HXCZRGHCOPYGFS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CO |
Origin of Product |
United States |
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